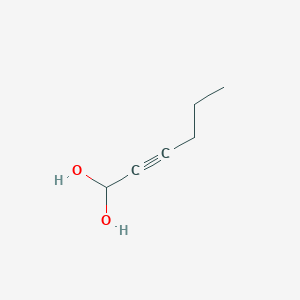
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline
Descripción general
Descripción
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
The synthesis of 2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Análisis De Reacciones Químicas
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions are protected piperazines and piperazinopyrrolidinones .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other piperazine derivatives. In biology and medicine, piperazine derivatives are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs are used to treat various conditions, including cardiovascular diseases, psychiatric disorders, and viral infections. In the industry, this compound is used in the production of agrochemicals and dyestuffs .
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to modulate the activity of neurotransmitters in the brain, which can affect mood, cognition, and behavior. They may also interact with enzymes and receptors involved in various biological processes .
Comparación Con Compuestos Similares
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline can be compared with other similar compounds such as 4-(1-piperazinyl)aniline and 2-fluoro-4-(piperazin-1-yl)aniline . These compounds share similar chemical structures and properties but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C15H17FN4 |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
2-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C15H17FN4/c16-13-11-12(4-5-14(13)17)19-7-9-20(10-8-19)15-3-1-2-6-18-15/h1-6,11H,7-10,17H2 |
Clave InChI |
BGGHFKAJMSCMLN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC(=C(C=C2)N)F)C3=CC=CC=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B8460695.png)

![2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8460708.png)
![8-methoxy-2-methyl-4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B8460709.png)


![1-Piperazinecarboxylic acid,4-(1h-pyrrolo[3,2-c]pyridin-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8460739.png)





-](/img/structure/B8460790.png)
